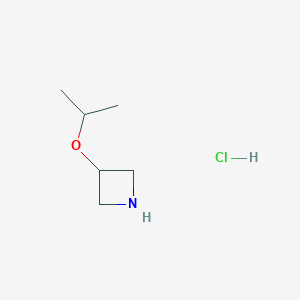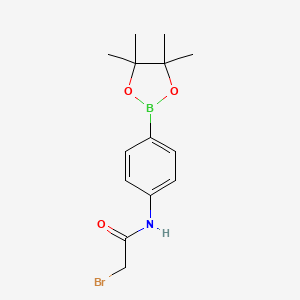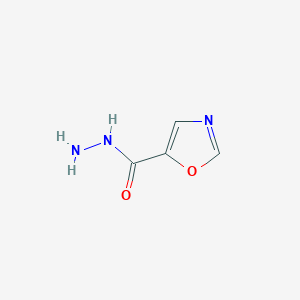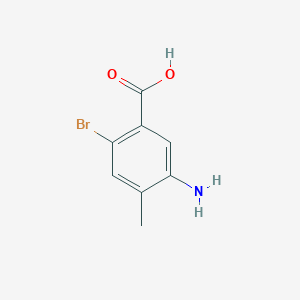![molecular formula C11H13N3O3 B1523783 2-({1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}oxy)acetic acid CAS No. 1251924-75-0](/img/structure/B1523783.png)
2-({1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}oxy)acetic acid
Übersicht
Beschreibung
“2-({1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}oxy)acetic acid” is a chemical compound with the CAS Number: 1251924-75-0. It has a molecular weight of 235.24 . The compound is typically stored at room temperature and appears as a powder .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives, which includes “2-({1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}oxy)acetic acid”, has been achieved through various methods . One approach involves a sequential opening/closing cascade reaction . The use of amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium has been highlighted .Molecular Structure Analysis
The InChI Code for this compound is 1S/C11H13N3O3/c1-6-4-7(2)12-10-9(6)11(13-14(10)3)17-5-8(15)16/h4H,5H2,1-3H3,(H,15,16) . This code provides a specific string of characters that represent the 2D structure of the molecule .Physical And Chemical Properties Analysis
The compound is a powder and is typically stored at room temperature . More specific physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Compounds with the 1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine moiety have shown promising results in anticancer research. They exhibit cytotoxic potential against various cancer cell lines, including human and murine cancer cells . These compounds can be synthesized and modified to enhance their antiproliferative activity, particularly against breast cancer cells, without affecting normal cell proliferation. This makes them valuable for developing targeted cancer therapies.
Synthesis of Purine Analogues
The structural similarity of 1H-pyrazolo[3,4-b]pyridines to purine bases like adenine and guanine makes them important in synthesizing purine analogues . These analogues have high affinity to enzymes and receptors involved in critical biological processes, which can be exploited in drug design and development for various diseases.
Biological Activity Profiling
Due to their diverse biological activities, these compounds are used in profiling studies to understand their interactions with different biological targets . This helps in identifying potential therapeutic applications and understanding the structure-activity relationships that govern their biological efficacy.
Chemical Biology Tools
The 1H-pyrazolo[3,4-b]pyridine derivatives serve as chemical biology tools to study biological systems . They can be used to probe the function of enzymes and receptors in living organisms, providing insights into the molecular mechanisms underlying various physiological and pathological processes.
Pharmacological Research
These derivatives are used in pharmacological research to develop new drugs . Their modifiable structure allows for the creation of a wide range of compounds with potential pharmacological properties, aiding in the discovery of novel therapeutic agents.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-6-4-7(2)12-10-9(6)11(13-14(10)3)17-5-8(15)16/h4H,5H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLFFSWGFNOPKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NN2C)OCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}oxy)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-Bromo-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol](/img/structure/B1523713.png)
![5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523715.png)




